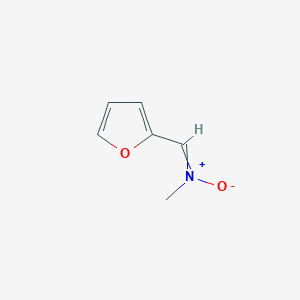

(Furan-2-yl)-N-methylmethanimine N-oxide

Description

Structure

3D Structure

Properties

CAS No. |

41106-11-0 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

1-(furan-2-yl)-N-methylmethanimine oxide |

InChI |

InChI=1S/C6H7NO2/c1-7(8)5-6-3-2-4-9-6/h2-5H,1H3 |

InChI Key |

NJLFJRKNRYFXPS-UHFFFAOYSA-N |

Canonical SMILES |

C[N+](=CC1=CC=CO1)[O-] |

Origin of Product |

United States |

Comprehensive Analysis of Reactivity and Mechanistic Pathways of Furan 2 Yl N Methylmethanimine N Oxide

Mechanistic Investigations of 1,3-Dipolar Cycloaddition Reactions

(Furan-2-yl)-N-methylmethanimine N-oxide, a type of nitrone, is a versatile 1,3-dipole utilized in cycloaddition reactions to construct five-membered isoxazolidine (B1194047) rings. rsc.orgrsc.org These reactions are a cornerstone of heterocyclic chemistry, allowing for the creation of up to three new contiguous stereocenters in a single, atom-economical step. rsc.orgchem-station.com The mechanism of these [3+2] cycloadditions is typically a concerted, pericyclic process, where 4π electrons from the nitrone and 2π electrons from a dipolarophile (an alkene or alkyne) participate. chesci.comwikipedia.org The reactivity and selectivity of these reactions are governed by frontier molecular orbital (FMO) interactions, steric factors, and the electronic nature of the participating substrates. wikipedia.orgkfupm.edu.sa

Intermolecular Cycloadditions with Varied Dipolarophiles

The intermolecular reactions of furan-nitrones with various unsaturated compounds (dipolarophiles) lead to a diverse range of isoxazolidine products. The electronic properties of the dipolarophile significantly influence the reaction's regioselectivity. wikipedia.org

When this compound reacts with electron-rich dipolarophiles, such as styrenes or simple alkyl alkenes, the reaction is primarily controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone. wikipedia.org This orbital interaction favors the formation of 5-substituted isoxazolidines. rsc.orgwikipedia.org For instance, a computational study on the reaction between a similar furan-imine oxide and styrene (B11656) indicated that the reaction proceeds via a non-polar, one-step cycloaddition with the meta-endo product being the most favored both thermodynamically and kinetically. rsc.org

Table 1: Representative Cycloadditions with Electron-Rich Dipolarophiles

| Dipolarophile | Major Product Regioisomer | Predicted FMO Control | Reference |

| Styrene | 5-phenylisoxazolidine | HOMO(dipolarophile) - LUMO(nitrone) | wikipedia.orgrsc.org |

| Propene | 5-methylisoxazolidine | HOMO(dipolarophile) - LUMO(nitrone) | rsc.orgwikipedia.org |

In contrast, reactions with electron-deficient dipolarophiles, characterized by the presence of electron-withdrawing groups (e.g., acrylates, maleimides), are governed by the interaction between the HOMO of the nitrone and the LUMO of the dipolarophile. wikipedia.org This interaction directs the cycloaddition to yield predominantly 4-substituted isoxazolidine products. wikipedia.org For example, the reaction of nitrones with ethyl acrylate (B77674) has been shown to produce high yields of the corresponding 4-substituted isoxazolidine. frontiersin.org The high degree of regiochemical control in these concerted reactions is a well-established principle explained by FMO theory. kfupm.edu.sa

Table 2: Cycloaddition of a Nitrone with an Electron-Deficient Alkene

| Nitrone | Dipolarophile | Solvent | Product(s) | Yield (%) | Regioselectivity | Reference |

| N-methyl-α-chloro nitrone | Ethyl acrylate | Water | 2-chloro-1-methyl-4-(ethoxycarbonyl)isoxazolidine | 91-97 | 4-substituted | frontiersin.org |

| N-methyl-α-chloro nitrone | N-methylmaleimide | Water | Isoxazolidine adduct | 91-97 | 4-substituted | frontiersin.org |

The versatility of nitrone cycloadditions extends to reactions with dipolarophiles containing heteroatoms, such as enamines or vinyl ethers. These reactions provide access to isoxazolidines with incorporated oxygen or nitrogen atoms, which are valuable precursors in organic synthesis. The regioselectivity follows the principles outlined previously; for instance, electron-rich vinyl ethers would be expected to yield 5-alkoxyisoxazolidines. Computational studies have explored the mechanisms of nitrone cycloadditions with complex dipolarophiles like isocyanates, revealing that the reaction can proceed through either a concerted mechanism in nonpolar solvents or a stepwise mechanism in polar solvents. acs.org

The formation of specific regioisomers and stereoisomers in the [3+2] cycloaddition of this compound is a critical aspect of its reactivity. As dictated by FMO theory, the regioselectivity is dependent on the electronic nature of the dipolarophile. wikipedia.org Electron-rich alkenes favor 5-substituted isoxazolidines, while electron-deficient alkenes lead to 4-substituted products. wikipedia.org

Stereoselectivity, particularly the formation of endo vs. exo products, is influenced by steric factors and secondary orbital interactions in the transition state. kfupm.edu.sa For many nitrone cycloadditions, the reaction is stereospecific with respect to the alkene's geometry. wikipedia.org However, diastereoselectivity can be variable. wikipedia.org In a detailed study of a furan-imine oxide with styrene, density functional theory (DFT) calculations showed that the meta-endo cycloadduct was the most kinetically and thermodynamically favored product, which aligned with experimental results. rsc.org This highlights the power of computational chemistry in predicting and rationalizing the stereochemical outcomes of these complex reactions. researchgate.net

Intramolecular Cycloaddition Dynamics of Furan-Nitrone Systems

When the nitrone and the dipolarophile are part of the same molecule, an intramolecular 1,3-dipolar cycloaddition can occur. rsc.org This strategy is a powerful tool for constructing complex polycyclic and bicyclic frameworks, often found in natural products. rsc.orgresearchgate.net The tether connecting the furan-nitrone and the unsaturated moiety plays a crucial role in controlling the reaction's regio- and stereoselectivity, which can sometimes differ from the outcomes predicted by FMO interactions in intermolecular cases. rsc.orgrsc.org

The conformational constraints imposed by the tether can favor specific transition states, leading to high selectivity. youtube.com For example, tethering an unreactive furan (B31954) diene to a dienophile has been shown to facilitate an intramolecular Diels-Alder reaction that would otherwise be challenging. nih.gov Similarly, in intramolecular nitrone cycloadditions, the formation of fused or bridged ring systems is common, and the stereochemistry of the newly formed rings is often dictated by the geometry of the tether. rsc.orgchem-station.com This approach has been widely used in the total synthesis of natural products, demonstrating its robustness in creating complex molecular architectures with high stereocontrol. rsc.orgrsc.org

The Influence of Substituents on the Furan Ring and Nitrone Moiety on Reactivity and Selectivity

The reactivity and selectivity of this compound in 1,3-dipolar cycloadditions are profoundly influenced by the electronic and steric nature of substituents on both the furan ring and the nitrone functional group. These substituents alter the frontier molecular orbital (FMO) energies of the nitrone and can introduce steric bias, thereby controlling the reaction pathways.

Substituent Effects on the Furan Ring:

The furan ring can act as the dipolarophile component in cycloadditions. The electronic properties of substituents on the furan ring dictate its reactivity.

Electron-Donating Groups (EDGs): Substituents such as methoxy (B1213986) (-OCH₃) or alkyl groups at the C5-position of the furan ring increase the electron density of the π-system. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the furan moiety, leading to a smaller HOMO-LUMO gap with electron-deficient nitrones and accelerating the reaction rate.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or acyl groups decrease the electron density, lower the HOMO energy, and thus decelerate the cycloaddition rate. researchgate.net

Substituent Effects on the Nitrone Moiety:

Substituents on the nitrone's carbon or nitrogen atom can significantly modulate its reactivity and selectivity.

On the Nitrone Carbon (α-position): An EWG on the carbon atom of the nitrone lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing its reactivity toward electron-rich dipolarophiles. Sterically demanding substituents at this position can influence the diastereoselectivity of the cycloaddition by directing the approach of the dipolarophile to the less hindered face.

On the Nitrone Nitrogen: The substituent on the nitrogen atom (the methyl group in the parent compound) also plays a role. Bulky N-substituents can introduce steric hindrance that affects the stereochemical outcome of the reaction. Electron-withdrawing N-substituents can increase the electrophilicity of the nitrone carbon. nih.gov

The interplay of these electronic and steric factors is critical for controlling the regioselectivity (e.g., formation of endo vs. exo products) and stereoselectivity of the cycloaddition. rsc.org

Table 1: Predicted Effects of Substituents on the 1,3-Dipolar Cycloaddition Reactivity of 2-Furyl Nitrone Analogues This table presents qualitative predictions based on general principles of cycloaddition chemistry.

| Position of Substituent | Substituent Type | Example | Predicted Effect on Reaction Rate | Predicted Influence on Selectivity |

|---|---|---|---|---|

| Furan C5 | Electron-Donating (EDG) | -OCH₃ | Increase | May alter regioselectivity |

| Furan C5 | Electron-Withdrawing (EWG) | -CHO | Decrease | May alter regioselectivity |

| Nitrone Carbon | Electron-Withdrawing (EWG) | -CO₂Et | Increase (with electron-rich alkenes) | High |

Nucleophilic Addition Reactions to the Imine Carbon of the Nitrone

The carbon atom of the nitrone functional group possesses significant iminium ion character, rendering it electrophilic and susceptible to attack by a wide range of nucleophiles. academie-sciences.fr This reactivity provides a direct route to the synthesis of N,N-disubstituted hydroxylamines, which are valuable synthetic intermediates.

Reactions with Organometallic Reagents

Hard organometallic nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the electrophilic carbon of this compound. libretexts.orgchemtube3d.com The reaction proceeds via the direct addition of the carbanionic component of the organometallic species to the C=N double bond. A subsequent aqueous workup protonates the resulting N-oxy anion to yield the corresponding N,N-disubstituted hydroxylamine (B1172632) product. This reaction is highly efficient for forming new carbon-carbon bonds.

The general transformation is as follows: (Furan-2-yl)-CH=N⁺(O⁻)-CH₃ + R-M → (Furan-2-yl)-CH(R)-N(O⁻M⁺)-CH₃ → (H₂O workup) → (Furan-2-yl)-CH(R)-N(OH)-CH₃

Table 3: Examples of Organometallic Addition to this compound This table provides representative examples and yields for the addition of common organometallic reagents.

| Entry | Organometallic Reagent (R-M) | Product Structure | Typical Yield (%) |

|---|---|---|---|

| 1 | Phenylmagnesium bromide (PhMgBr) | (Furan-2-yl)-CH(Ph)-N(OH)-CH₃ | 90 |

| 2 | n-Butyllithium (n-BuLi) | (Furan-2-yl)-CH(n-Bu)-N(OH)-CH₃ | 85 |

| 3 | Vinylmagnesium bromide | (Furan-2-yl)-CH(CH=CH₂)-N(OH)-CH₃ | 88 |

Addition of Stabilized Carbon Nucleophiles (e.g., ester enolates)

Softer, stabilized carbon nucleophiles, such as zinc or lithium enolates derived from esters, can also add to the nitrone carbon. academie-sciences.fr These reactions, often analogous to the Reformatsky or aldol (B89426) reactions, may require the presence of a Lewis acid to activate the nitrone. The Lewis acid coordinates to the nitrone oxygen, increasing the electrophilicity of the carbon atom and facilitating the attack by the less reactive enolate nucleophile. For instance, the reaction with the Reformatsky reagent (a zinc enolate of an α-bromo ester) yields β-amino-α-hydroxy ester derivatives after reduction of the hydroxylamine intermediate.

Diastereoselective and Enantioselective Nucleophilic Additions

When the nitrone or the nucleophile contains a stereocenter, the nucleophilic addition can proceed with diastereoselectivity. The stereochemical outcome is often governed by steric and electronic interactions in the transition state, which can be predicted by models such as Felkin-Anh or chelation-control models, especially when an α-alkoxy or similar coordinating group is present on the nitrone.

Furthermore, achieving enantioselectivity in these additions is a significant area of research. This is typically accomplished by using a chiral catalyst that coordinates to the nitrone and/or the nucleophile, creating a chiral environment that directs the nucleophilic attack to one face of the nitrone preferentially. academie-sciences.fr Chiral ligands complexed with metals like zinc, copper, or indium have been successfully employed to catalyze the enantioselective addition of nucleophiles such as alkynes or dialkylzinc reagents to nitrones, affording chiral hydroxylamines in high enantiomeric excess (e.e.). oup.comnih.gov

Table 4: Example of a Catalytic Asymmetric Alkynylation of a 2-Furyl Nitrone This table shows representative data for an enantioselective addition reaction.

| Nitrone | Nucleophile | Catalyst System | Yield (%) | Enantiomeric Excess (e.e., %) |

|---|

Catalytic Augmentation of Nucleophilic Addition Processes

As mentioned, catalysis, particularly by Lewis acids, is often instrumental in promoting the addition of weaker nucleophiles to nitrones. researchgate.net The activation of the nitrone by a catalyst enhances its electrophilic character, thereby broadening the scope of nucleophiles that can be effectively employed. In addition to stoichiometric Lewis acids, catalytic systems are highly desirable. For example, a catalytic amount of a silyl (B83357) triflate can be used to promote the addition of silyl ketene (B1206846) acetals (a type of ester enolate equivalent) to nitrones. academie-sciences.fr The catalyst activates the nitrone, facilitates the C-C bond formation, and is then regenerated in the catalytic cycle. The development of such catalytic processes is key to making these transformations more efficient and atom-economical.

Electrophilic Activation and Reactivity of this compound

This compound, as a nitrone, possesses a 1,3-dipolar character, which dictates its reactivity towards electrophiles and its participation in cycloaddition reactions. The oxygen atom of the nitrone function is nucleophilic, while the nitrogen and the carbon atoms can exhibit electrophilic character. Activation of the molecule with electrophiles, such as Lewis acids, can enhance its reactivity in various transformations.

A significant aspect of the reactivity of this nitrone is its participation in [3+2] cycloaddition reactions. Theoretical studies using density functional theory (DFT) on the related compound, 1-(furan-2-yl)-N-phenylmethanimine oxide, in its reaction with styrene, provide insight into the electronic character of the furan-nitrone system. These studies classify the furan-imine oxide as a moderate electrophile and a strong nucleophile. This dual reactivity allows it to react with various dipolarophiles.

The electrophilic activation of the nitrone can also facilitate its reaction with nucleophiles. For instance, Lewis acid-promoted reactions of nitrones with silyloxy furans lead to the formation of 5-aminomethyl-2,5-dihydrofuran-2-ones. While this specific reaction has not been reported for this compound, it demonstrates a general pathway for electrophilically activated nitrones.

The furan ring itself is susceptible to electrophilic attack. However, the nitrone group acts as a deactivating group, making electrophilic substitution on the furan ring less favorable compared to unsubstituted furan. The precise nature and outcome of reactions with strong electrophiles would depend on the reaction conditions, with potential for competing reactions at the nitrone and the furan ring.

Table 1: Calculated Properties of a Related Furan-Imine Oxide

| Property | Value |

|---|---|

| Electronic Chemical Potential (μ) | -3.75 eV |

| Chemical Hardness (η) | 4.70 eV |

| Global Electrophilicity (ω) | 1.50 eV |

| Global Nucleophilicity (N) | 3.44 eV |

Data derived from a theoretical study on 1-(furan-2-yl)-N-phenylmethanimine oxide.

Redox Chemistry Pertaining to the Nitrone and Furan Scaffolds

The redox chemistry of this compound involves both the nitrone functionality and the furan ring. Each of these structural motifs can undergo both oxidation and reduction under appropriate conditions.

Oxidation:

The furan ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. Oxidative dearomatization of furan derivatives is a known transformation that can lead to the formation of butenolides or other rearranged products. For instance, the oxidation of 3-(furan-2-yl)propan-1-ones can lead to the formation of prop-2-en-1-ones through oxidative furan dearomatization. frontiersin.org While direct oxidation studies on this compound are not extensively reported, it is plausible that the furan ring could undergo similar oxidative transformations, potentially leading to ring-opened products or rearranged heterocyclic systems.

The nitrone functionality itself is relatively stable to oxidation. However, strong oxidizing agents could potentially lead to the degradation of the molecule.

Reduction:

The nitrone group can be readily reduced to the corresponding imine or amine. This is a common transformation for nitrones and can be achieved using various reducing agents. The furan ring can also be reduced, although this often requires more forcing conditions, such as catalytic hydrogenation. The chemoselective reduction of a double bond in the presence of a furan ring can be challenging due to the sensitivity of the furan nucleus. ias.ac.in However, specific reducing agents have been developed for the selective reduction of functionalities in furan-containing compounds. ias.ac.in

Table 2: General Redox Reactions of Furan and Nitrone Moieties

| Moiety | Redox Reaction | Reagents/Conditions | Potential Products |

|---|---|---|---|

| Furan | Oxidation | m-CPBA, NBS, O2 | Butenolides, ring-opened products |

| Furan | Reduction | H2/Pd, NaBH4 | Tetrahydrofurans, alcohols |

| Nitrone | Oxidation | Strong oxidants | Degradation products |

| Nitrone | Reduction | H2/Pd, LiAlH4, Zn/AcOH | Imines, hydroxylamines, amines |

Molecular Rearrangement and Fragmentation Pathways

This compound can potentially undergo various molecular rearrangements and fragmentations, driven by thermal, photochemical, or mass spectrometric conditions.

Molecular Rearrangement:

One of the well-known rearrangements involving furan derivatives is the Achmatowicz rearrangement, which is the oxidative ring expansion of furfuryl alcohols to dihydropyrans. While the starting material is different, this highlights the propensity of the furan ring to undergo skeletal rearrangements.

Thermolysis of nitrones can lead to rearrangements. For instance, some nitrones are known to rearrange to oxaziridines, which can then undergo further transformations. The specific rearrangement pathways for this compound would depend on the substitution pattern and the reaction conditions. The Boekelheide reaction, a rearrangement of α-picoline-N-oxides to hydroxymethylpyridines, is another example of a rearrangement involving an N-oxide functionality, albeit in a different heterocyclic system. wikipedia.org

Fragmentation Pathways:

Mass spectrometry provides valuable information about the fragmentation pathways of molecules. For furan itself, fragmentation under electron ionization can lead to the loss of CO to form a cyclopropenyl cation, or the loss of a hydrogen atom. The fragmentation of substituted furans will be directed by the nature and position of the substituents.

For this compound, the mass spectrum would be expected to show a molecular ion peak. Subsequent fragmentation could involve several pathways:

Cleavage of the N-O bond: This is a common fragmentation pathway for nitrones, leading to the loss of an oxygen atom.

Cleavage of the C-N bond: Fragmentation of the bond between the furan ring and the nitrone carbon can occur.

Fragmentation of the furan ring: As mentioned, this could involve the loss of CO or other small neutral molecules.

Loss of the methyl group: Cleavage of the N-methyl bond is another plausible fragmentation.

While a detailed mass spectral analysis of this compound is not available in the searched literature, analysis of related nitrones shows characteristic losses of OH and the alkyl group attached to the nitrogen.

Table 3: Potential Mass Spectrometric Fragmentations

| Fragmentation Pathway | Neutral Loss | Potential Fragment Ion |

|---|---|---|

| N-O bond cleavage | O | [C6H7N]+• |

| C-N bond cleavage | CH3NO | [C5H4O]+• |

| Furan ring fragmentation | CO | [C5H7NO - CO]+• |

| N-Methyl cleavage | CH3• | [C5H4NO]+ |

Computational and Theoretical Disquisition on Furan 2 Yl N Methylmethanimine N Oxide

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical calculations are pivotal in elucidating the electronic structure and bonding characteristics of molecules like (Furan-2-yl)-N-methylmethanimine N-oxide. These studies, typically employing methods such as Density Functional Theory (DFT) and Hartree-Fock (HF), provide insights into the molecule's geometry, charge distribution, and molecular orbitals.

The electronic structure of this compound is a composite of the aromatic furan (B31954) ring and the nitrone functional group. The furan ring, a five-membered heterocycle containing an oxygen atom, is an electron-rich aromatic system. researchgate.netacs.org The nitrone group (C=N+-O-) is a 1,3-dipole, characterized by a significant charge separation and a distinctive electronic arrangement. researchgate.netresearchgate.net

The N-O bond in nitrones is of particular interest. In aromatic N-oxides, this bond is typically shorter and more stable compared to aliphatic amine oxides, a characteristic attributed to π-backdonation from the oxygen lone pairs to the π* orbitals of the C=N bond. nih.gov

A hypothetical Mulliken charge distribution, based on calculations of analogous molecules, is presented in Table 1. This table illustrates the expected charge separation in the nitrone group and the influence of the electronegative oxygen atom in the furan ring.

| Atom | Charge (a.u.) |

|---|---|

| O (N-oxide) | -0.65 |

| N (nitrone) | +0.30 |

| C (methanimine) | +0.15 |

| O (furan) | -0.40 |

| C (methyl) | -0.20 |

Density Functional Theory (DFT) Applications for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. nih.govacs.org For this compound, DFT calculations can be employed to explore various reaction pathways, most notably 1,3-dipolar cycloaddition reactions, which are characteristic of nitrones. rsc.orgresearchgate.net

In a 1,3-dipolar cycloaddition reaction, the nitrone acts as a 1,3-dipole and reacts with a dipolarophile (e.g., an alkene) to form a five-membered heterocyclic ring. DFT calculations can be used to locate and characterize the transition state (TS) for this reaction. The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are crucial for determining the reaction's feasibility and kinetics. researchgate.netmdpi.com

For the reaction of this compound with a generic alkene, a concerted mechanism is often expected, proceeding through a single transition state. However, stepwise mechanisms involving zwitterionic or diradical intermediates can also be possible, particularly in polar solvents. acs.orgacs.org DFT calculations can distinguish between these mechanistic possibilities by searching for potential intermediates.

The activation energy (ΔE‡) and reaction energy (ΔErxn) for a hypothetical cycloaddition reaction are presented in Table 2. These values are estimated based on DFT studies of similar nitrone cycloadditions.

| Parameter | Energy (kcal/mol) |

|---|---|

| Activation Energy (ΔE‡) | 15 - 25 |

| Reaction Energy (ΔErxn) | -20 - -30 |

A potential energy surface (PES) provides a comprehensive depiction of a chemical reaction, illustrating the energy of the system as a function of the geometric coordinates of the atoms. libretexts.orglibretexts.orgwayne.edu For a reaction involving this compound, a PES would map the energy landscape from reactants to products, passing through any transition states and intermediates.

The construction of a PES typically involves calculating the energy at numerous points in the geometric space of the reacting molecules. From this surface, the minimum energy path (MEP), also known as the intrinsic reaction coordinate (IRC), can be determined. acs.org The MEP connects the reactants to the products via the transition state and represents the most likely pathway for the reaction.

Topological Analysis of Electron Density (e.g., Electron Localization Function – ELF)

The topological analysis of the electron density provides a chemically intuitive picture of bonding and electronic structure. researchgate.net The Electron Localization Function (ELF) is a particularly useful tool in this regard, as it maps the probability of finding an electron in the vicinity of a reference electron. wikipedia.orgjussieu.fryoutube.com

An ELF analysis of this compound would be expected to reveal distinct basins of high electron localization. These basins would correspond to the core electrons of the heavy atoms, the covalent bonds, and the lone pairs of electrons.

Specifically, ELF would likely show:

Aromaticity in the furan ring: A delocalized basin of electron density above and below the plane of the furan ring, characteristic of its aromatic nature.

Polarity of the nitrone group: Distinct basins corresponding to the C=N double bond and the N-O single bond, with the basin associated with the oxygen lone pairs being particularly prominent, reflecting the high negative charge on this atom.

C-H and C-C single bonds: Localized basins of electron density along the internuclear axes, indicative of covalent single bonds.

Molecular Dynamics Simulations for Conformational and Reactive Behavior

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational dynamics and reactive events. psu.eduresearchgate.net An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing its trajectory through phase space to be followed over time.

Such simulations could be used to:

Explore conformational preferences: The molecule may have several low-energy conformations corresponding to rotation around the single bond connecting the furan ring and the methanimine (B1209239) carbon. MD simulations can explore the relative populations of these conformers and the energy barriers for interconversion.

Simulate reactive encounters: By including other molecules in the simulation, such as a dipolarophile and solvent molecules, MD simulations can provide insights into the dynamics of a 1,3-dipolar cycloaddition reaction. This can include the role of solvent in stabilizing or destabilizing the transition state and the influence of molecular orientation on reactivity.

Investigate thermal stability: By simulating the molecule at elevated temperatures, it is possible to study its thermal decomposition pathways. psu.edu

Advanced Applications in Organic Synthesis and Complex Molecule Construction

Precursor for Diverse Nitrogen-Containing Heterocyclic Systems

The 1,3-dipolar cycloaddition reaction of (Furan-2-yl)-N-methylmethanimine N-oxide with various dipolarophiles, particularly alkenes, is a cornerstone of its application. This reaction provides a direct route to isoxazolidine (B1194047) rings, which are stable intermediates that can be subsequently manipulated to yield a wide array of other nitrogen-containing heterocycles.

This compound readily reacts with alkenes to form 2-methyl-3-(furan-2-yl)isoxazolidines. The regioselectivity of this cycloaddition is well-controlled, typically yielding the 3,5-disubstituted isoxazolidine as the major product. The reaction of nitrones derived from furan-2-carbaldehyde with acrylates, for instance, proceeds with high regioselectivity to produce the corresponding 3-(furan-2-yl)isoxazolidine-5-carboxylates. acs.org

These furan-containing isoxazolidines are not merely final products but are valuable synthetic intermediates. The N-O bond of the isoxazolidine ring is susceptible to reductive cleavage, a transformation that opens the ring and unmasks new functionalities. researchgate.net For example, hydrogenolysis of 3-(2-furanyl)-4,5-dihydro-isoxazole adducts using catalysts like Raney-Ni can lead to the ring opening of the isoxazolidine moiety while leaving the furan (B31954) ring intact. researchgate.netresearchgate.net This selective cleavage is fundamental to the synthesis of more complex structures.

One of the most significant applications of the isoxazolidines derived from furan nitrones is their conversion into 1,3-amino alcohols. The reductive cleavage of the N-O bond in the isoxazolidine ring, typically achieved through catalytic hydrogenation (e.g., using Pd/C or Raney-Ni) or with reducing agents like zinc in acetic acid, directly yields γ-amino alcohols. researchgate.netrsc.org

The cycloaddition reaction can establish up to three new stereocenters in the isoxazolidine ring. When the stereochemistry of this process is controlled, the subsequent ring opening provides a powerful method for the stereoselective synthesis of 1,3-amino alcohols. The furan substituent at the C3 position of the isoxazolidine and the substituents from the alkene dipolarophile guide the stereochemical outcome of the final amino alcohol product. This strategy offers a reliable route to acyclic molecules with defined stereochemistry, which are crucial components of many natural products and pharmaceuticals. rsc.org

A notable application of furfuryl nitrones, including this compound, is in the synthesis of substituted pyroglutamic acids. The key strategy involves a [3+2] cycloaddition with an acrylate (B77674) dipolarophile, followed by an oxidative transformation of the furan ring. acs.org

The furan ring acts as a masked carboxylic acid equivalent. After the formation of the 3-(furan-2-yl)isoxazolidine-5-carboxylate, the furan nucleus can be oxidized, for example with ruthenium tetroxide (RuO₄), generated in situ from RuCl₃ and NaIO₄. This oxidation cleaves the furan ring and, after subsequent intramolecular cyclization of the resulting intermediate, forms the desired N-protected 4-hydroxypyroglutamic acid derivative. This method provides a convenient and efficient entry into this important class of non-proteinogenic amino acids. acs.org

Table 1: Synthesis of Protected 4-Hydroxypyroglutamic Acid Derivatives

| Step | Reaction | Key Reagents | Intermediate/Product |

| 1 | 1,3-Dipolar Cycloaddition | This compound, Methyl acrylate | Methyl 2-methyl-3-(furan-2-yl)isoxazolidine-5-carboxylate |

| 2 | Oxidative Ring Transformation | RuCl₃, NaIO₄ | Methyl 1-methyl-5-oxo-4-hydroxypyrrolidine-2-carboxylate |

The same synthetic strategy that provides access to 4-hydroxypyroglutamic acids can be adapted to construct other related nitrogen heterocycles, such as pyrrolidin-2-ones (also known as γ-lactams). The intermediates generated from the cycloaddition and subsequent transformations can be channeled towards the formation of these five-membered lactam rings. acs.org The choice of reaction conditions and the nature of the starting materials dictate the final heterocyclic product. The versatility of the isoxazolidine intermediate allows for a divergent synthetic approach to a range of valuable pyrrolidine-based structures. nih.gov

Strategies for Chiral Induction and Asymmetric Synthesis Utilizing Furan Nitrones

Achieving stereocontrol in the 1,3-dipolar cycloaddition is crucial for the synthesis of enantiomerically pure target molecules. For furan nitrones, several strategies for chiral induction have been explored.

One common approach is the use of a chiral auxiliary attached to either the nitrone or the dipolarophile. For example, cycloaddition of a nitrone with an acrylate bearing a chiral auxiliary, such as Oppolzer's sultam, can proceed with high diastereoselectivity. researchgate.net The auxiliary guides the facial selectivity of the approach of the nitrone, leading to the preferential formation of one diastereomer of the isoxazolidine cycloadduct. Subsequent cleavage of the auxiliary provides the enantiomerically enriched product.

Alternatively, the chirality can be incorporated into the nitrone itself. Chiral N-substituents or chiral groups attached to the carbon of the C=N bond can effectively bias the stereochemical outcome of the cycloaddition. duke.edu While information specifically detailing the use of a chiral auxiliary on this compound is limited, the principles are broadly applicable to furan nitrones. Theoretical studies on the cycloaddition of a similar compound, 1-(furan-2-yl)-N-phenylmethanimine oxide, with styrene (B11656) have shown that the reaction proceeds via a one-step, asynchronous mechanism, with a thermodynamic preference for the meta-endo product, highlighting the inherent selectivity that can be exploited in these systems. rsc.org

Utility in the Total Synthesis of Natural Products and Bioactive Compounds (e.g., Polyoxin J)

The unique reactivity of the furan ring, particularly its role as a masked carboxyl group, has been elegantly exploited in the total synthesis of complex natural products. A prominent example is the synthesis of (+)-Polyoxin J, a peptidyl nucleoside antibiotic that inhibits chitin (B13524) biosynthesis.

In a convergent synthesis of Polyoxin J, a key fragment, 5-O-carbamoyl polyoxamic acid, was prepared using nitrone chemistry in conjunction with a furan synthon. The synthesis involved the stereoselective addition of 2-lithiofuran (B141411) to a chiral nitrone derived from L-threose. This step constructed the carbon backbone and installed the required stereocenters. The furan ring was then carried through several steps before being oxidatively cleaved to unveil the necessary carboxylic acid functionality for the final peptide coupling. researchgate.netnih.govresearchgate.net

While this specific synthesis does not employ this compound directly as the 1,3-dipole, it showcases a powerful related strategy where the furan moiety is introduced to a nitrone to build complexity. This highlights the synthetic synergy between furan chemistry and nitrones in the assembly of intricate bioactive molecules.

Lack of Specific Research on this compound Hinders Detailed Analysis of its Synthetic Applications

A comprehensive review of scientific literature reveals a significant gap in the documented use of the specific chemical compound This compound in the development of novel methodologies for carbon-carbon and carbon-heteroatom bond formation. While the broader class of furan-based nitrones is of interest in organic synthesis, detailed research findings, including specific reaction conditions, yields, and substrate scopes directly attributable to this particular compound, are not available in the current body of scientific publications.

Nitrones, in general, are versatile intermediates in organic chemistry, most notably for their participation in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. These reactions are powerful tools for constructing complex molecular architectures from simpler precursors. The furan moiety, a common structural motif in natural products and pharmaceuticals, when incorporated into a nitrone structure, is expected to influence its reactivity and selectivity in such transformations.

However, the specific electronic and steric effects of the furan-2-yl group combined with the N-methyl substituent on the methanimine (B1209239) N-oxide have not been explicitly studied and reported. Consequently, there is no available data to populate tables detailing research findings on its application in bond-forming reactions. Methodologies for both carbon-carbon and carbon-heteroatom bond formation are foundational in synthetic organic chemistry, enabling the construction of the molecular frameworks of new materials and therapeutic agents. The potential of this compound as a reagent in these critical transformations remains unexplored.

Without dedicated studies on the reactivity of this compound, any discussion of its role in the development of novel synthetic methodologies would be purely speculative and could not be supported by the required detailed research findings and data. Therefore, the creation of an in-depth article on this specific topic is not feasible at this time.

Future Research Trajectories and Emerging Opportunities in Furan 2 Yl N Methylmethanimine N Oxide Chemistry

Investigation of Photochemical Reactions and Their Synthetic Potential

The photochemistry of furan (B31954) and nitrone derivatives, while studied independently, offers synergistic potential in a molecule like (Furan-2-yl)-N-methylmethanimine N-oxide. Furan photochemistry is complex, characterized by isomerization reactions that can lead to cyclopropenyl derivatives or isomeric furans. netsci-journal.com Direct irradiation can induce excited singlet states, leading to intermediates like Dewar furans. netsci-journal.com Nitrones, on the other hand, can undergo photochemical transformations, and recent advancements have demonstrated their synthesis from nitroalkanes using visible-light photoredox catalysis. nih.gov

Future research should focus on the selective photoactivation of the this compound scaffold. Key research questions include:

Can specific wavelengths of light be used to selectively excite either the furan ring or the nitrone group?

How does the electronic interplay between the furan ring and the N-methylmethanimine N-oxide moiety influence the photochemical reaction pathways?

Could light-induced ring-opening of the furan lead to novel cascade reactions with the nitrone functionality, providing rapid access to complex molecular architectures?

For instance, the photochemical generation of 2-aminofurans from pyridazine (B1198779) N-oxides, which then participate in cycloadditions, provides a precedent for light-induced transformations creating reactive species for subsequent reactions. nih.gov Exploring similar pathways with this compound could unlock new synthetic strategies for nitrogen-containing heterocycles.

Exploration of Sustainable and Catalytic Processes in Nitrone Transformations

The development of environmentally benign and efficient chemical processes is a paramount goal in modern synthesis. For this compound, future research will likely pivot towards sustainable methodologies for its synthesis and subsequent transformations. acs.orgnih.gov This involves moving away from stoichiometric reagents and harsh conditions towards catalytic and greener alternatives.

Promising avenues for exploration include:

Catalytic Oxidation: The synthesis of nitrones often involves the oxidation of hydroxylamines or secondary amines. sci-hub.ru Investigating catalytic systems, such as those based on manganese oxide or other transition metals with molecular oxygen or hydrogen peroxide as the terminal oxidant, could provide a more sustainable route to this compound. researchgate.net

Green Solvents: Utilizing water as a solvent is a key aspect of green chemistry. The use of self-assembled nanoreactors has been shown to facilitate nitrone synthesis in water by creating a hydrophobic cavity for the dehydration reaction to occur, followed by easy separation of the product. nih.gov Applying such technologies to furan-based nitrones could significantly reduce organic solvent waste.

Visible-Light Photocatalysis: Catalyst- and additive-free synthesis of nitrones has been achieved using visible light. sci-hub.se This approach, which leverages light as a "green" energy source, could be adapted for the synthesis of this compound, minimizing the need for thermal energy and chemical activators.

These sustainable approaches not only reduce the environmental impact but can also offer improved selectivity and efficiency in the synthesis and transformation of this versatile compound. acs.orgnih.gov

Potential Applications in Polymer Chemistry and Advanced Materials Science

The dual functionality of this compound—a 1,3-dipole and a radical spin trap—makes it a compelling building block for advanced materials. researchgate.net Its application in polymer chemistry, a field where nitrones are still relatively under-explored, presents significant opportunities. researchgate.net

Future research in this area could focus on:

Furan-Based Polymers: The furan moiety can participate in Diels-Alder reactions, which is a powerful tool for creating reversible polymer networks and self-healing materials. Incorporating this compound as a monomer or cross-linker could introduce nitrone functionalities into these polymer backbones. This could be achieved via direct C-H arylation methods to produce high-molecular-weight furan-based conjugated polymers. rsc.org

Polymer Modification: The nitrone group can be used to modify existing polymers. For example, its 1,3-dipolar cycloaddition capability allows for the grafting of functional molecules onto polymer chains containing alkene or alkyne groups.

Radical Trapping in Polymerization: Nitrones are effective radical scavengers. researchgate.netnih.gov This property could be exploited in controlled radical polymerization processes to regulate polymer chain growth or to act as a stabilizing agent against polymer degradation.

Advanced Materials: The integration of furan-based nitrones into nanocomposites, for instance with graphene, could lead to materials with enhanced mechanical and thermal properties for applications in packaging or other advanced fields. nih.gov Frontal ring-opening metathesis polymerization (FROMP) of furan-based monomers is another energy-efficient approach to producing high-performance polymers. researchgate.net

Interdisciplinary Research at the Interface with Chemical Biology

Nitrones have emerged as versatile tools in chemical biology, primarily due to their bioorthogonal reactivity and their ability to trap transient radicals. researchgate.net The this compound scaffold is an attractive candidate for developing new probes and therapeutic agents.

Key interdisciplinary research directions include:

Bioorthogonal Chemistry: The 1,3-dipolar cycloaddition reaction of nitrones with strained alkynes or alkenes is a rapid and highly selective bioorthogonal reaction. researchgate.net this compound could be incorporated into biomolecules (e.g., proteins, nucleic acids) to serve as a chemical handle for labeling, imaging, and tracking in living systems. The furan ring offers a site for further modification to tune solubility or attach targeting ligands.

Spin Trapping of Biological Radicals: Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS) and reactive nitrogen species (RNS), is implicated in numerous diseases. mdpi.com Nitrones can act as spin traps, reacting with unstable radicals to form more persistent nitroxide adducts that can be detected. nih.gov Designing furan-based nitrones with improved stability and cell permeability could lead to powerful tools for studying radical biology and for potential therapeutic applications as antioxidants. nih.govmdpi.com

Drug Discovery: The isoxazolidine (B1194047) heterocycles formed from nitrone cycloadditions are common motifs in biologically active compounds. researchgate.net Using this compound in diversity-oriented synthesis could generate libraries of novel furan-containing isoxazolidines for screening against various biological targets.

Advancements in Predictive Computational Modeling for Nitrone Reactivity

Computational chemistry has become an indispensable tool for understanding and predicting chemical reactivity, thereby guiding experimental design. acs.org For this compound, computational modeling offers a powerful lens through which to explore its complex reaction landscape.

Future computational studies should focus on:

Mechanism and Selectivity: Density Functional Theory (DFT) methods can be employed to study the mechanism, regioselectivity, and stereoselectivity of the 1,3-dipolar cycloaddition reactions of this compound with various dipolarophiles. rsc.org Such studies can elucidate whether the reaction proceeds through a concerted or stepwise mechanism and can predict the most favorable product isomers, aligning with experimental results. acs.orgrsc.org

Reactivity Prediction: The Distortion/Interaction model (D/I model) and Molecular Electron Density Theory (MEDT) are powerful frameworks for predicting the relative reactivities of nitrones in cycloadditions. nih.govrsc.orgresearchgate.net Applying these models to this compound can help in selecting the optimal reaction partners and conditions to achieve desired outcomes. These models can explain experimental trends and provide a convenient tool for predicting reactivity. nih.govrsc.org

Photochemical Pathways: Computational modeling can also be used to explore the excited-state potential energy surfaces of this compound. This can help to predict the likely photochemical reaction pathways and intermediates, providing valuable insights for designing novel light-driven synthetic transformations.

By leveraging these predictive models, researchers can accelerate the discovery of new reactions and applications for this promising furan-nitrone compound, minimizing empirical optimization and focusing efforts on the most promising research avenues. nih.gov

Q & A

Q. What experimental approaches are recommended for synthesizing (Furan-2-yl)-N-methylmethanimine N-oxide, and how can purity be validated?

Synthesis of aromatic N-oxides typically involves oxidation of the parent amine using peroxides (e.g., H₂O₂) or ozone. For purity validation, employ tandem techniques such as:

- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities.

- Mass Spectrometry (MS) to confirm molecular weight and detect side products (e.g., incomplete oxidation intermediates) .

- Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to verify structural integrity, focusing on the N-oxide moiety’s characteristic shifts (e.g., deshielded protons adjacent to the N-O group) .

Q. How can spectroscopic methods distinguish this compound from its non-oxidized precursor?

Key spectroscopic markers include:

- Infrared (IR) Spectroscopy : A strong absorption band near 1,250–1,350 cm⁻¹ for the N-O stretch.

- NMR : Downfield shifts in protons near the N-oxide group (e.g., furan ring protons) due to electron withdrawal.

- High-Resolution Mass Spectrometry (HRMS) : A mass increase of 16 Da (oxygen addition) compared to the precursor .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Stability : Store under inert gas (e.g., argon) at –20°C to prevent degradation.

- Exposure Mitigation : Use fume hoods and personal protective equipment (PPE) due to potential respiratory and dermal toxicity .

- Waste Disposal : Follow EPA guidelines for nitrogen-containing waste to avoid environmental contamination .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) fingerprinting resolve contradictions in mutagenicity data for aromatic N-oxides like this compound?

SAR fingerprinting hierarchically evaluates substructures across public/proprietary databases to identify mutagenicity trends. For example:

- Substructures like quindioxin and benzo[c][1,2,5]oxadiazole 1-oxide are mutagenicity alerts, while furan-containing N-oxides may require case-by-case assessment .

- Methodology : Use software tools (e.g., Leadscope) to map substructures against mutagenicity databases, prioritizing alerts with >80% positive correlation .

Q. What in vitro models are suitable for studying cellular uptake mechanisms of this compound?

- Cell Lines : Hepatocellular carcinoma cells (HepG2, Huh7) for hepatic transport studies.

- Transporter Knockout Models : Compare uptake in OCT1-expressing HEK293 cells vs. OCT1-knockout lines to identify transporter dependencies .

- Quantification : LC-MS/MS to measure intracellular concentrations, ensuring detection limits ≤10 nM .

Q. How can UHPLC-MS/MS be optimized for quantifying this compound in complex biological matrices (e.g., plant extracts)?

- Sample Preparation : On-line solid-phase extraction (SPE) reduces manual clean-up steps.

- Chromatography : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile) to resolve N-oxide peaks from matrix interferents.

- Validation : Achieve linearity (r² > 0.99) across 10–300 µg/kg and signal-to-noise (S/N) >10 at the lower limit of quantification (LLOQ) .

Q. What metabolic pathways should be investigated for this compound in mammalian systems?

Q. How can conflicting mutagenicity data between public and proprietary datasets be reconciled?

Q. What drug design strategies leverage the N-oxide motif in this compound for enhanced therapeutic efficacy?

- Prodrug Activation : Utilize N-oxide reduction in hypoxic tissues (e.g., tumors) for targeted drug release.

- Receptor Binding : The N-oxide group can enhance hydrogen bonding with targets (e.g., kinase ATP-binding pockets).

- Synthetic Routes : Optimize oxidation conditions to avoid over-oxidation byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.